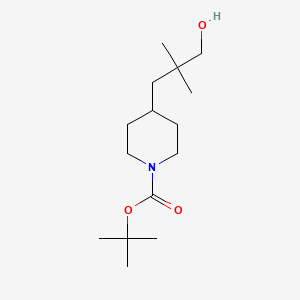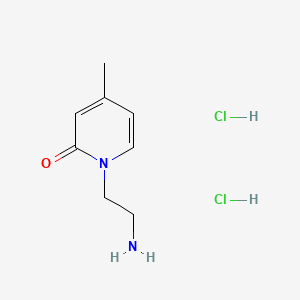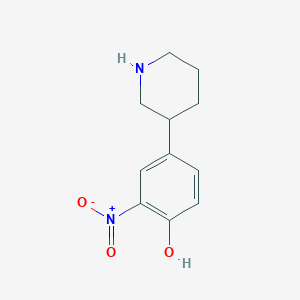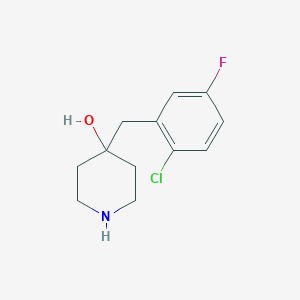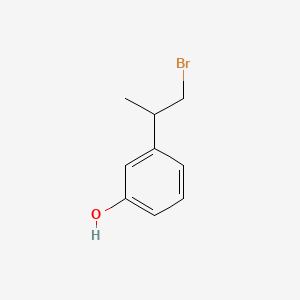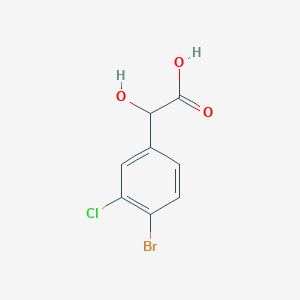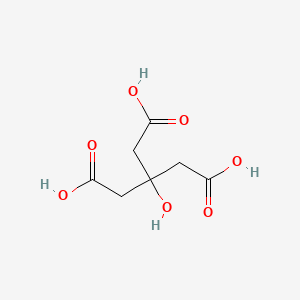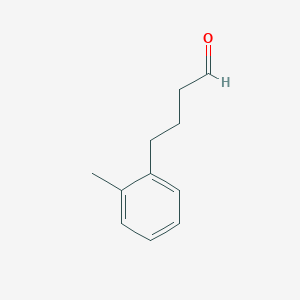
4-(2-Methylphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(O-tolyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal chain attached to an ortho-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(O-tolyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(O-tolyl)butanal as the primary product.
Another method involves the reduction of 4-(O-tolyl)butanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, 4-(O-tolyl)butanal can be produced using catalytic hydrogenation of 4-(O-tolyl)butanoic acid. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The process is efficient and yields high purity 4-(O-tolyl)butanal.
Analyse Des Réactions Chimiques
Types of Reactions
4-(O-tolyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(O-tolyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-(O-tolyl)butanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(O-tolyl)butanoic acid.
Reduction: 4-(O-tolyl)butanol.
Substitution: Various substituted derivatives of 4-(O-tolyl)butanal depending on the electrophile used.
Applications De Recherche Scientifique
4-(O-tolyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: 4-(O-tolyl)butanal is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 4-(O-tolyl)butanal involves its interaction with various molecular targets In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons In reduction reactions, the aldehyde group is reduced to a primary alcohol
Comparaison Avec Des Composés Similaires
4-(O-tolyl)butanal can be compared with other similar compounds such as:
4-(P-tolyl)butanal: Similar structure but with the methyl group at the para position.
4-(M-tolyl)butanal: Similar structure but with the methyl group at the meta position.
4-(O-tolyl)butanoic acid: The oxidized form of 4-(O-tolyl)butanal.
4-(O-tolyl)butanol: The reduced form of 4-(O-tolyl)butanal.
The uniqueness of 4-(O-tolyl)butanal lies in its specific ortho substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
4-(2-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3 |
Clé InChI |
POKIORXDKMEVOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


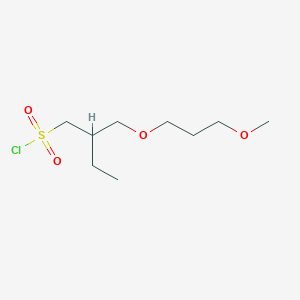


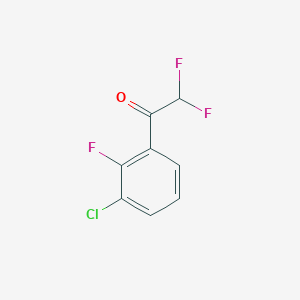

![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
